2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
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Overview
Description
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a compound that belongs to the class of tetrazole derivatives. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate typically involves the reaction of ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate with ethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate: Similar in structure but with an ethyl group instead of a hydroxyethyl group.
2-(5-Mercaptotetrazole-1-yl)ethanol: Contains a mercaptotetrazole ring and is used as an intermediate in the preparation of beta-lactam antibiotics.
Uniqueness
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is unique due to its hydroxyethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Properties
CAS No. |
685897-88-5 |
---|---|
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.1 |
Purity |
95 |
Origin of Product |
United States |
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